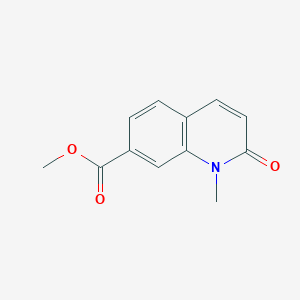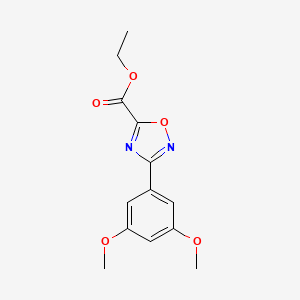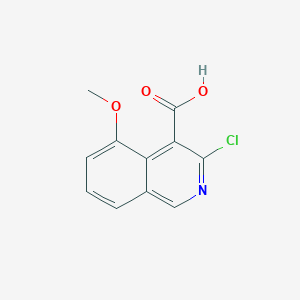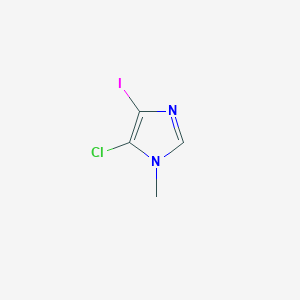
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 1-methyl-2-oxoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10-7-9(12(15)16-2)4-3-8(10)5-6-11(13)14/h3-7H,1-2H3 |
Clave InChI |
XCTBEJMLILGUTB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=C1C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)







![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
